molecular formula C7H12BrNO B1275042 Morpholine, 4-(2-bromo-2-propenyl)- CAS No. 37828-83-4

Morpholine, 4-(2-bromo-2-propenyl)-

Cat. No. B1275042
CAS RN: 37828-83-4
M. Wt: 206.08 g/mol
InChI Key: NGJIFSVCTDWVQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has seen significant progress, with methods involving 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “Morpholine, 4-(2-bromo-2-propenyl)-” consists of a morpholine ring with a 2-bromo-2-propenyl group attached at the 4-position.


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .

Scientific Research Applications

Synthesis of β-Amino Acid Esters

4-(2-Bromoprop-2-enyl)morpholine: is utilized in the synthesis of α-bromoacrylic acid esters, which are subsequently converted into α-bromo-substituted β-amino acid esters. This process involves a Michael addition with secondary cyclic amines, where morpholine is found to be particularly suitable .

Pharmaceutical Ingredient Synthesis

As a versatile intermediate, morpholine derivatives are often used in the synthesis of pharmaceutical ingredients. The reactivity of the bromoalkenyl side chain in 4-(2-bromoprop-2-enyl)morpholine makes it a valuable compound for constructing complex molecular architectures found in various drugs .

Organic Synthesis Research

In organic chemistry, 4-(2-bromoprop-2-enyl)morpholine serves as a building block for the development of new synthetic routes. Its incorporation into larger molecules can lead to the discovery of novel reactions and mechanisms .

properties

IUPAC Name

4-(2-bromoprop-2-enyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIFSVCTDWVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403903
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-(2-bromo-2-propenyl)-

CAS RN

37828-83-4
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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